molecular formula C16H27NO2Si B12606160 N-[4-(2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)butylidene]hydroxylamine CAS No. 646037-98-1

N-[4-(2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)butylidene]hydroxylamine

Cat. No.: B12606160
CAS No.: 646037-98-1
M. Wt: 293.48 g/mol
InChI Key: BBGCXCLOKWBWMB-UHFFFAOYSA-N
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Description

N-[4-(2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)butylidene]hydroxylamine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl(dimethyl)silyl group attached to a phenyl ring, linked to a butylidene chain ending in a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)butylidene]hydroxylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the tert-butyl(dimethyl)silyl ether: This step involves the protection of a phenolic hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine.

    Coupling with a butylidene chain: The protected phenol is then coupled with a butylidene chain through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.

    Introduction of the hydroxylamine group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)butylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the silyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

N-[4-(2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)butylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for phenolic hydroxyl groups.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-[4-(2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)butylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The tert-butyl(dimethyl)silyl group provides steric protection, allowing selective reactions at specific sites.

Comparison with Similar Compounds

N-[4-(2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)butylidene]hydroxylamine can be compared with other similar compounds, such as:

    tert-Butyldimethylsilyl chloride: Used as a protecting reagent for alcohols, amines, and carboxylic acids.

    tert-Butyldiphenylsilyl ether: Another protecting group for alcohols with increased stability towards acidic conditions.

    tert-Butyldimethylsilyloxy acetaldehyde: Used in organic synthesis for introducing silyl-protected hydroxyl groups.

These compounds share similar protecting group chemistry but differ in their specific applications and stability under various conditions.

Properties

CAS No.

646037-98-1

Molecular Formula

C16H27NO2Si

Molecular Weight

293.48 g/mol

IUPAC Name

N-[4-[2-[tert-butyl(dimethyl)silyl]oxyphenyl]butylidene]hydroxylamine

InChI

InChI=1S/C16H27NO2Si/c1-16(2,3)20(4,5)19-15-12-7-6-10-14(15)11-8-9-13-17-18/h6-7,10,12-13,18H,8-9,11H2,1-5H3

InChI Key

BBGCXCLOKWBWMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC=C1CCCC=NO

Origin of Product

United States

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